molecular formula C5H2BrClO2S B13568616 4-Bromo-5-chlorothiophene-3-carboxylicacid

4-Bromo-5-chlorothiophene-3-carboxylicacid

Cat. No.: B13568616
M. Wt: 241.49 g/mol
InChI Key: XPROJHIXXXSWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chlorothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a carboxylic acid group at position 2. Its molecular formula is C₅H₂BrClO₂S, with a molecular weight of 247.5 g/mol. The electron-withdrawing Br and Cl substituents enhance the acidity of the carboxylic acid group (pKa ~2.5–3.5), making it reactive in coupling and substitution reactions. This compound is primarily used as a building block in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity and stability .

Properties

Molecular Formula

C5H2BrClO2S

Molecular Weight

241.49 g/mol

IUPAC Name

4-bromo-5-chlorothiophene-3-carboxylic acid

InChI

InChI=1S/C5H2BrClO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)

InChI Key

XPROJHIXXXSWRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-5-chlorothiophene-3-carboxylicacid typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophene-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Bromo-5-chlorothiophene-3-carboxylicacid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the halogen atoms with groups such as amines or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Bromo-5-chlorothiophene-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorothiophene-3-carboxylicacid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

5-Bromo-4-methoxy-3-thiophenecarboxylic Acid (CAS 162848-23-9)
  • Structure : Thiophene ring with Br (position 5), methoxy (OCH₃, position 4), and carboxylic acid (position 3).
  • Molecular Formula : C₆H₅BrO₃S; MW : 253.07 g/mol.
  • Key Differences :
    • Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituent reduces acidity (pKa ~3.5–4.5).
    • Lower thermal stability due to hydrolytic sensitivity of the methoxy group.
    • Applications: Intermediate in medicinal chemistry for antimalarial and antiviral agents .
5-Bromobenzo[b]thiophene-3-carboxylic Acid
  • Structure : Benzo[b]thiophene fused ring with Br (position 5) and carboxylic acid (position 3).
  • Molecular Formula : C₉H₅BrO₂S; MW : 273.16 g/mol.
  • Key Differences: Extended conjugation increases lipophilicity and UV absorption, making it suitable for optoelectronic materials. Reduced solubility in polar solvents compared to non-fused thiophene derivatives. Applications: Organic semiconductors and fluorescent dyes .

Isoxazole-Based Analogues

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)
  • Structure : Isoxazole ring with methyl (position 3), 4-bromophenyl (position 5), and carboxylic acid (position 4).
  • Molecular Formula: C₁₁H₈BrNO₃; MW: 282.09 g/mol.
  • Key Differences :
    • Isoxazole (O and N heteroatoms) enhances hydrogen-bonding capacity, improving solubility in aqueous media.
    • Bromophenyl group introduces steric bulk, affecting binding affinity in enzyme inhibition.
    • Applications: Inhibitor of COX-2 and kinase targets in cancer research .
3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
  • Structure : Isoxazole with methyl (position 5), 3-bromo-4-ethoxyphenyl (position 3), and carboxylic acid (position 4).
  • Molecular Formula: C₁₃H₁₁BrNO₄; MW: 333.14 g/mol.
  • Key Differences :
    • Ethoxy group (electron-donating) reduces acidity (pKa ~4.0–5.0) compared to chloro-substituted thiophene.
    • Higher lipophilicity due to the ethoxy-phenyl moiety, favoring blood-brain barrier penetration.
    • Applications: Neuropharmaceutical R&D .

Benzene and Benzimidazole Derivatives

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
  • Structure: Benzimidazole core with methyl, fluoro, and carboxylic acid groups, plus a 4-bromo-2-chlorophenylamino substituent.
  • Molecular Formula : C₁₅H₁₁BrClFN₂O₂; MW : 409.62 g/mol.
  • Fluoro substituent increases metabolic stability. Applications: Anticancer and antimicrobial agents .

Data Table: Comparative Analysis

Compound Core Structure Substituents MW (g/mol) pKa Key Applications
4-Bromo-5-chlorothiophene-3-carboxylic acid Thiophene 4-Br, 5-Cl, 3-COOH 247.5 2.5–3.5 Pharmaceuticals, Agrochemicals
5-Bromo-4-methoxy-3-thiophenecarboxylic acid Thiophene 5-Br, 4-OCH₃, 3-COOH 253.07 3.5–4.5 Antiviral agents
5-Bromobenzo[b]thiophene-3-carboxylic acid Benzo[b]thiophene 5-Br, 3-COOH 273.16 2.8–3.8 Organic semiconductors
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole 3-CH₃, 5-(4-BrPh), 4-COOH 282.09 3.0–4.0 Kinase inhibitors
3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole 5-CH₃, 3-(3-Br-4-OEtPh), 4-COOH 333.14 4.0–5.0 Neuropharmaceuticals

Biological Activity

4-Bromo-5-chlorothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with related compounds, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-Bromo-5-chlorothiophene-3-carboxylic acid is C5_5H2_2BrClO2_2S. The compound features a thiophene ring substituted with bromine and chlorine atoms, as well as a carboxylic acid functional group, which contributes to its reactivity and biological activity.

The biological activity of 4-Bromo-5-chlorothiophene-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways. For instance, studies have shown that thiophene derivatives can act as inhibitors of D-amino acid oxidase, which is involved in neurotransmitter metabolism .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 4-Bromo-5-chlorothiophene-3-carboxylic acid:

Study Biological Activity IC50_{50} / Ki (µM) Notes
Study 1D-amino acid oxidase inhibition0.00068 (for related thiophene derivatives)Significant improvement over parent compounds
Study 2Antimicrobial activityNot specifiedEffective against multiple bacterial strains
Study 3Cytotoxicity against cancer cell linesLow micromolar rangePotential anticancer properties observed

Case Studies

  • D-amino Acid Oxidase Inhibition : A study identified various thiophene carboxylic acids as potent inhibitors of D-amino acid oxidase. Among these, brominated and chlorinated analogs demonstrated improved inhibitory effects compared to non-halogenated versions. This positions 4-Bromo-5-chlorothiophene-3-carboxylic acid as a promising candidate for further exploration in neurological disorders where D-amino acid oxidase plays a role .
  • Antimicrobial Research : In recent studies, the compound was tested against several bacterial strains, showing notable inhibition. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents significantly enhances its antimicrobial efficacy.

Comparison with Similar Compounds

When comparing 4-Bromo-5-chlorothiophene-3-carboxylic acid with other thiophene derivatives, the following points are noteworthy:

Compound Substituents Biological Activity
2-Bromo-5-chlorothiophene-3-carboxylic acidBromine at position 2Similar enzyme inhibition
5-Bromo-2-chlorothiophene-3-carboxylic acidBromine at position 5Enhanced antibacterial properties
Ethyl 4-bromo-5-chloro-thiophene-3-carboxylateEthyl ester instead of acidBroader applications in drug synthesis

The specific substitution pattern in 4-Bromo-5-chlorothiophene-3-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and biological interactions.

Q & A

Q. How to reconcile discrepancies in reported reaction yields for analogous compounds?

  • Methodology :
  • Systematic Review : Compare solvent systems (e.g., acetic acid vs. DCM) and catalyst loadings across literature .
  • Reproducibility Trials : Replicate high-yield protocols with strict moisture/oxygen control (Schlenk line) to confirm results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.